molecular formula C20H13ClN2O2 B7520031 N-(4-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide

N-(4-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide

Cat. No.: B7520031
M. Wt: 348.8 g/mol
InChI Key: KJBOVAUVOZQMTI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Carboxamide Group: This step involves the reaction of the quinoline derivative with 4-chlorophenyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide: can be compared with other quinoline derivatives such as chloroquine, quinine, and other synthetic analogs.

    Furan-containing compounds: Similar compounds include furan-2-carboxamide derivatives and other furan-quinoline hybrids.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other quinoline or furan derivatives.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-13-7-9-14(10-8-13)22-20(24)16-12-18(19-6-3-11-25-19)23-17-5-2-1-4-15(16)17/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBOVAUVOZQMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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